molecular formula C14H14ClNO2S B2871142 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034465-49-9

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2871142
CAS No.: 2034465-49-9
M. Wt: 295.78
InChI Key: JPQOUHPGBJGCGA-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a hydroxy-thiophenyl-propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzoyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A suitable solvent like dichloromethane or tetrahydrofuran is used.

    Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 3-hydroxy-3-(thiophen-3-yl)propylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

    Reduction: LAH, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the benzamide carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and thiophenyl groups can form hydrogen bonds or π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-hydroxypropyl)benzamide: Lacks the thiophenyl group, which may reduce its biological activity.

    N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.

    3-chloro-N-(3-hydroxy-3-(phenyl)propyl)benzamide: Replaces the thiophenyl group with a phenyl group, potentially altering its electronic properties and biological activity.

Uniqueness

3-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is unique due to the presence of both the chloro and thiophenyl groups, which can enhance its reactivity and interaction with biological targets. The combination of these functional groups may provide a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOUHPGBJGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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